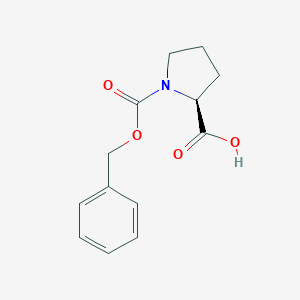

Z-Pro-OH

Übersicht

Beschreibung

Z-Pro-OH (N-Benzyloxycarbonyl-L-proline) is a protected amino acid derivative widely used in peptide synthesis. Key characteristics include:

- CAS Number: 1148-11-4

- Molecular Formula: C₁₃H₁₅NO₄

- Molecular Weight: 249.3 g/mol

- Physical Properties: White powder or crystals, melting point 76–78°C, specific optical rotation [α]²⁰/D −42° (c = 2 in ethanol) .

- Applications: Essential in solid-phase peptide synthesis (SPPS) for introducing proline residues with orthogonal protection. It is also used in synthesizing bioactive molecules, enzyme inhibitors, and studying peptide-protein interactions .

Vorbereitungsmethoden

The synthesis of Z-Pro-OH revolves around the introduction of the benzyloxycarbonyl (Z) group to the secondary amine of proline. This process typically involves the reaction of proline with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions. The reaction follows a nucleophilic acyl substitution mechanism, where the deprotonated amine attacks the electrophilic carbonyl carbon of Cbz-Cl .

Reaction Mechanism and Key Considerations

Proline’s secondary amine exhibits reduced nucleophilicity compared to primary amines, necessitating careful optimization of reaction conditions. The use of a dual-base system (e.g., sodium carbonate and bicarbonate) maintains a pH range (8–9) that facilitates amine deprotonation without promoting hydrolysis of Cbz-Cl . A co-solvent such as acetone or tetrahydrofuran (THF) enhances reagent solubility while mitigating exothermic effects during Cbz-Cl addition .

Stepwise Preparation Method

Materials and Reagents

-

Proline (CAS 147-85-3): 87.0 g (663.46 mmol)

-

Benzyl chloroformate (Cbz-Cl) (CAS 501-53-1): 141.0 g (829 mmol, 1.25 eq)

-

Sodium carbonate (Na₂CO₃) : 141.0 g (1.33 mol, 2.0 eq)

-

Sodium bicarbonate (NaHCO₃) : 55.7 g (663 mmol, 1.0 eq)

-

Acetone : 250 mL

-

Water : 1.5 L

-

Hydrochloric acid (HCl) : Concentrated, for pH adjustment

-

Ethyl acetate (EtOAc) and methyl tert-butyl ether (MTBE) : For extraction

Synthetic Procedure

-

Base Preparation :

Dissolve proline (87.0 g) in water (1.5 L) containing Na₂CO₃ (141.0 g) and NaHCO₃ (55.7 g). Add acetone (250 mL) and cool the mixture to 0–5°C in an ice-water bath . -

Cbz-Cl Addition :

Slowly add Cbz-Cl (141.0 g) to the reaction mixture over 30 minutes, maintaining the temperature below 10°C. After complete addition, gradually warm the solution to 22°C and stir for 15 hours . -

Workup and Isolation :

-

Wash the reaction mixture with MTBE (2 × 600 mL) to remove non-polar byproducts.

-

Acidify the aqueous layer to pH 2.0 using concentrated HCl, inducing precipitation of this compound.

-

Extract the product with EtOAc (3 × 1 L), dry the combined organic layers over MgSO₄, and concentrate under reduced pressure to yield this compound as a viscous oil .

-

Yield and Characterization

-

Yield : 190 g (crude), comparable to the 86% yield reported for Z-PRO-PRO-OH under similar conditions .

-

Purity Analysis : Liquid chromatography–mass spectrometry (LCMS) typically shows a molecular ion peak at m/z 266.1 ([M+H]⁺), consistent with the theoretical molecular weight of 265.3 g/mol .

-

¹H-NMR (400 MHz, DMSO-d₆): Key signals include aromatic protons (δ 7.39–7.25, 5H, Z-group), proline ring protons (δ 3.70–3.38, 4H), and carboxylic acid proton (δ 12.5, broad) .

Comparative Analysis of Methodologies

While the core protocol remains consistent, variations in solvent systems and bases influence reaction efficiency:

| Parameter | Aqueous/Na₂CO₃–NaHCO₃ | THF/LiOH |

|---|---|---|

| Solvent | Acetone/water | THF/water |

| Base | Na₂CO₃–NaHCO₃ | LiOH |

| Temperature | 22°C | 20°C |

| Reaction Time | 15 hours | Overnight |

| Yield | ~85% (crude) | 86% |

The aqueous/Na₂CO₃–NaHCO₃ system minimizes side reactions (e.g., epimerization) due to milder basicity, whereas THF/LiOH may accelerate hydrolysis of Cbz-Cl .

Challenges and Optimization Strategies

Side Reactions and Mitigation

-

Cbz-Cl Hydrolysis : Excess base or elevated temperatures promote the hydrolysis of Cbz-Cl to benzyl alcohol. Maintaining pH < 10 and temperatures below 25°C suppresses this pathway .

-

Incomplete Protection : Stoichiometric excess of Cbz-Cl (1.25 eq) ensures complete reaction with proline’s less nucleophilic amine .

Purification Techniques

-

Acid-Base Extraction : MTBE washes remove unreacted Cbz-Cl and benzyl alcohol, while EtOAc extraction isolates the protonated carboxylic acid form of this compound .

-

Crystallization : Recrystallization from ethyl acetate/hexane mixtures enhances purity, though the oily nature of this compound often necessitates alternative methods like column chromatography .

Applications and Derivative Synthesis

This compound serves as a precursor to complex peptides (e.g., Z-PRO-PRO-OH ) and protease inhibitors. Its utility extends to neuroscience research, where Z-protected proline derivatives aid in studying neuropeptide stability .

Analyse Chemischer Reaktionen

Types of Reactions

L-Cbz-Proline undergoes various chemical reactions, including:

Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Nucleophilic Substitution: The Cbz group can be replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The proline ring can undergo oxidation to form hydroxyproline or reduction to form prolinamide.

Common Reagents and Conditions

Hydrogenation: Pd/C, hydrogen gas, methanol or ethanol as solvent.

Nucleophilic Substitution: Ammonia, primary or secondary amines, alcohols, in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

Hydrogenation: L-Proline.

Nucleophilic Substitution: Various substituted proline derivatives.

Oxidation: Hydroxyproline.

Reduction: Prolinamide.

Wissenschaftliche Forschungsanwendungen

L-Cbz-Prolin wird in der wissenschaftlichen Forschung aufgrund seiner Vielseitigkeit und Stabilität häufig verwendet. Einige seiner Anwendungen umfassen:

Peptidsynthese: Wird als Schutzgruppe für die Aminogruppe in der Peptidsynthese verwendet.

Enzyminhibitionstudien: Wirkt als Inhibitor von Prolidase, einem Enzym, das am Kollagenstoffwechsel beteiligt ist.

Arzneimittelentwicklung: Dient als Zwischenprodukt bei der Synthese von Pharmazeutika, einschließlich Antidiabetika.

Biokatalyse: Wird beim Studium von enzymkatalysierten Reaktionen und der Entwicklung von Biokatalysatoren verwendet.

Wirkmechanismus

L-Cbz-Prolin übt seine Wirkungen hauptsächlich durch den Schutz der Aminogruppe in der Peptidsynthese aus. Die Cbz-Gruppe verhindert unerwünschte Nebenreaktionen, indem sie die nucleophile Aktivität der Aminogruppe blockiert. In Enzyminhibitionstudien bindet L-Cbz-Prolin an die aktive Stelle von Prolidase und verhindert so, dass das Enzym Dipeptide spaltet .

Wirkmechanismus

L-Cbz-Proline exerts its effects primarily through the protection of the amino group in peptide synthesis. The Cbz group prevents unwanted side reactions by blocking the nucleophilic activity of the amino group. In enzyme inhibition studies, L-Cbz-Proline binds to the active site of prolidase, preventing the enzyme from cleaving dipeptides .

Vergleich Mit ähnlichen Verbindungen

Z-Gly-Pro-OH

- CAS Number : 1160-54-9

- Molecular Formula : C₁₅H₁₈N₂O₅

- Molecular Weight : 306.31 g/mol

- Key Features : A dipeptide derivative combining Z-protected glycine and proline.

- Applications : Used as a substrate for proteolytic enzymes (e.g., prolidase) and in studying peptide cleavage kinetics. Its extended structure allows for specific interactions in enzyme assays .

- Comparison : Unlike Z-Pro-OH, Z-Gly-Pro-OH includes a glycine spacer, enhancing flexibility in peptide chains. This structural difference impacts its solubility and enzymatic recognition .

Z-D-Pro-OH

- CAS Number : 6404-31-5

- Molecular Formula: C₁₃H₁₅NO₄

- Molecular Weight : 249.3 g/mol

- Key Features : Stereoisomer of this compound with D-proline configuration.

- Applications : Critical for synthesizing D-peptides, which resist proteolytic degradation and exhibit unique bioactivity (e.g., antimicrobial peptides).

- Comparison: The D-configuration alters peptide conformation and stability, making it valuable for designing non-natural peptides. Its optical rotation ([α]²⁰/D +42° in ethanol) is the enantiomer of this compound .

Z-Hyp-OH (N-Benzyloxycarbonyl-L-hydroxyproline)

- Molecular Formula: C₁₃H₁₅NO₅

- Molecular Weight : 265.26 g/mol

- Key Features : Contains a hydroxyl group on the proline ring, increasing polarity.

- Applications : Used in collagen-mimetic peptides and studies of hydroxylation-dependent protein interactions.

- Comparison : The hydroxyl group enhances water solubility compared to this compound, making it suitable for aqueous-phase reactions. It is also more sensitive to oxidative conditions .

Z-Phe-OH

- CAS Number : 1161-13-3

- Molecular Formula: C₁₇H₁₇NO₄

- Molecular Weight : 299.3 g/mol

- Key Features : Z-protected phenylalanine with a hydrophobic benzyl side chain.

- Applications : Introduces aromatic residues into peptides for hydrophobic interactions or π-stacking in drug design.

- Comparison : The bulkier phenyl group increases steric hindrance and reduces solubility in polar solvents compared to this compound .

Data Table: Structural and Functional Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Optical Rotation ([α]²⁰/D) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1148-11-4 | C₁₃H₁₅NO₄ | 249.3 | 76–78 | −42 (ethanol) | Peptide synthesis, enzyme inhibitors |

| Z-Gly-Pro-OH | 1160-54-9 | C₁₅H₁₈N₂O₅ | 306.31 | N/A | N/A | Enzyme substrate studies |

| Z-D-Pro-OH | 6404-31-5 | C₁₃H₁₅NO₄ | 249.3 | N/A | +42 (ethanol) | D-peptide synthesis |

| Z-Hyp-OH | N/A | C₁₃H₁₅NO₅ | 265.26 | N/A | N/A | Collagen-mimetic peptides |

| Z-Phe-OH | 1161-13-3 | C₁₇H₁₇NO₄ | 299.3 | N/A | N/A | Hydrophobic peptide motifs |

Biologische Aktivität

Z-Pro-OH, also known as carbobenzoxy-L-prolyl-L-proline, is a synthetic dipeptide that plays a significant role in various biological processes. This compound is particularly noteworthy for its applications in peptide synthesis and its interactions with enzymes, making it a subject of interest in pharmacological research. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₃₃N₃O₄

- Molecular Weight : 346.38 g/mol

- Structure : this compound consists of two proline residues linked by a peptide bond, with a carbobenzoxy protecting group at the N-terminus of the first proline. This structure is essential for its stability and reactivity in biochemical applications.

This compound primarily acts as a peptide building block and a prolidase inhibitor . Its biological significance arises from its ability to influence enzyme activity, particularly with prolyl oligopeptidase (POP), an enzyme that degrades proline-rich peptides. The inhibition of POP by this compound suggests its potential role in modulating metabolic pathways associated with peptide synthesis and degradation, which could have implications for neurodegenerative diseases and other conditions.

Enzyme Interactions

Research has shown that this compound interacts with various enzymes involved in peptide metabolism. Notably, studies indicate that:

- Inhibition of Prolyl Oligopeptidase : this compound has been demonstrated to inhibit POP, which may lead to increased levels of proline-containing peptides in biological systems. This interaction is crucial for understanding its potential therapeutic applications in treating conditions like Alzheimer's disease.

- Substrate for Proteases : As a substrate for certain proteases, this compound allows researchers to investigate catalytic mechanisms and enzyme specificity. This property is valuable for drug design, where understanding enzyme interactions can lead to more effective therapeutic agents.

Case Studies

Several studies have explored the effects of this compound on biological systems:

- Neurodegenerative Disease Models : In animal models of neurodegenerative diseases, the administration of this compound has shown promise in enhancing cognitive function by modulating peptide levels that are critical for neuronal health.

- Pharmacological Applications : Derivatives of this compound have been studied for their binding affinities to various biological targets, indicating potential uses in drug development aimed at specific enzyme interactions.

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Peptide Synthesis : It is widely used as a building block in synthesizing longer peptides that require specific proline sequences essential for structural stability and biological function.

- Drug Development : The compound's ability to interact with enzymes makes it an attractive candidate for developing new drugs targeting metabolic pathways involved in diseases such as cancer and neurodegeneration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds involved in peptide synthesis:

| Compound | Structure Type | Key Activity |

|---|---|---|

| Z-Gly-OH | Dipeptide | Inhibits glycine-rich peptide degradation |

| Z-Ala-OH | Dipeptide | Stabilizes peptide structures |

| Z-Leu-OH | Dipeptide | Enhances binding affinity to receptors |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Z-Pro-OH, and how can purity be validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. To ensure purity:

- Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) for purification .

- Validate purity (>95%) via analytical HPLC, NMR (¹H/¹³C), and mass spectrometry (ESI-TOF or MALDI-TOF) .

- Document solvent systems, reaction temperatures, and coupling agents (e.g., HBTU/DIPEA) to ensure reproducibility .

Q. How should researchers design experiments to characterize this compound’s solubility in biological buffers?

- Test solubility in PBS, Tris-HCl, and cell culture media at physiological pH (7.4) and varying temperatures (4°C–37°C).

- Use dynamic light scattering (DLS) to detect aggregation, and centrifuge samples at 10,000 × g to confirm homogeneity .

- Report molar concentrations and use UV-Vis spectroscopy for quantification .

Q. What spectroscopic techniques are critical for confirming this compound’s structural integrity?

- NMR : Assign α-proton (δ 4.2–4.5 ppm) and proline ring protons (δ 1.8–2.2 ppm) in DMSO-d6 or CDCl3 .

- IR Spectroscopy : Confirm carbonyl stretching (1680–1720 cm⁻¹) and amide bonds (1540–1650 cm⁻¹) .

- Circular Dichroism (CD) : Analyze secondary structure in aqueous solutions (190–250 nm) .

Q. How can researchers mitigate degradation of this compound during storage?

- Store lyophilized samples at –80°C under argon. For solutions, use sterile, low-binding tubes and avoid freeze-thaw cycles .

- Monitor stability via HPLC at intervals (0, 24, 48 hours) under simulated experimental conditions .

Q. What are the best practices for integrating this compound into peptide elongation studies?

- Use Fmoc/t-Bu protection strategies to prevent side reactions during SPPS .

- Optimize coupling times (30–120 minutes) and monitor by Kaiser test or FT-IR .

- Include negative controls (e.g., omission of coupling agents) to validate step efficiency .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

- Replicate studies under standardized conditions (pH, temperature, cell lines) and compare dose-response curves .

- Perform meta-analyses of published IC50 values, noting assay variations (e.g., fluorometric vs. colorimetric readouts) .

- Use multivariate statistics (ANOVA with post-hoc tests) to identify confounding variables .

Q. What computational methods are suitable for predicting this compound’s conformational stability in enzyme-binding pockets?

- Employ molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models .

- Calculate binding free energies (MM-PBSA/GBSA) and compare with mutagenesis data .

- Validate predictions via X-ray crystallography or cryo-EM of enzyme-Z-Pro-OH complexes .

Q. How should researchers design controls to validate this compound’s role in inhibiting prolyl oligopeptidase (POP)?

- Use POP knockout cell lines or siRNA silencing to confirm target specificity .

- Include competitive inhibitors (e.g., Z-Pro-Prolinal) as positive controls and measure Ki values via Lineweaver-Burk plots .

- Assess off-target effects using proteome-wide activity-based profiling .

Q. What strategies resolve discrepancies in this compound’s metabolic stability across in vitro and in vivo models?

- Compare liver microsome assays (species-specific CYP450 isoforms) with pharmacokinetic studies in rodents .

- Quantify metabolites via LC-MS/MS and correlate with hepatic extraction ratios .

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance .

Q. How can researchers optimize this compound derivatives for enhanced blood-brain barrier (BBB) permeability?

- Modify the N-terminal group with lipophilic substituents (e.g., benzyl esters) and measure logP values .

- Assess permeability via MDCK-MDR1 monolayers and in situ brain perfusion in rodents .

- Validate brain uptake using PET imaging with ¹⁸F-labeled analogs .

Q. Methodological Guidelines

- Data Reporting : Follow NIH guidelines for preclinical studies, including detailed experimental conditions and statistical power calculations .

- Reproducibility : Provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with step-by-step protocols .

- Ethical Compliance : Obtain institutional approval for animal/cell-based studies and document informed consent for human-derived samples .

Eigenschaften

IUPAC Name |

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150856 | |

| Record name | Carbobenzoxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148-11-4 | |

| Record name | Benzyloxycarbonyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbobenzoxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOBENZYLOXY)-L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.